Paldimycin B

Description

Properties

Molecular Formula |

C43H62N4O23S3 |

|---|---|

Molecular Weight |

1099.2 g/mol |

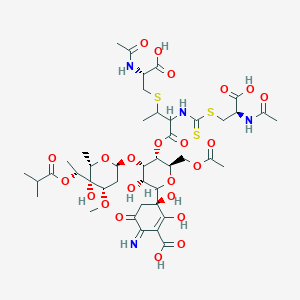

IUPAC Name |

(3S)-3-[(3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1R)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17-,18+,22-,23-,25+,26-,27-,30?,31+,32+,33-,35?,42+,43-/m0/s1 |

InChI Key |

HQSNXADXGQAEOU-OKUAUXBOSA-N |

Isomeric SMILES |

C[C@H]1[C@@]([C@H](C[C@@H](O1)O[C@@H]2[C@@H]([C@H](OC([C@@H]2O)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)OC)([C@@H](C)OC(=O)C(C)C)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Paldimycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin B, a semi-synthetic derivative of the naturally occurring paulomycin B, represents a significant area of interest in the ongoing search for novel antimicrobial agents. Produced by the fermentation of Streptomyces paulus, the parent compound undergoes a targeted chemical modification to yield Paldimycin B, which exhibits potent activity against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery of Paldimycin B, detailing the biosynthesis of its precursor, the experimental protocols for its production and isolation, and its mechanism of action as a protein synthesis inhibitor. Quantitative data on its antibacterial efficacy are presented, offering a valuable resource for researchers in the fields of microbiology, natural product chemistry, and drug development.

Introduction

The emergence of antibiotic-resistant pathogens necessitates the continuous exploration of new therapeutic agents. Streptomyces, a genus of Gram-positive bacteria, has historically been a prolific source of clinically important antibiotics. Streptomyces paulus is notable for its production of the paulomycin complex, a family of glycosylated antibiotics. Paldimycin B is derived from paulomycin B, a component of this complex, through a semi-synthetic process involving the addition of N-acetyl-L-cysteine.[1][2] This modification enhances the compound's properties and contributes to its antibacterial profile. This document serves as a comprehensive technical resource on the core aspects of Paldimycin B discovery and characterization.

Biosynthesis of Paulomycin B in Streptomyces paulus

The biosynthesis of paulomycin B is a complex process orchestrated by a dedicated gene cluster within Streptomyces paulus. The pathway involves the convergence of several precursor molecules to assemble the final intricate structure. A proposed model for the biosynthesis of the paulomycin backbone is initiated from chorismate and involves a series of enzymatic modifications, including glycosylation and acylation steps, to yield the mature paulomycin B molecule.

Caption: Proposed biosynthetic pathway of Paulomycin B.

Production and Isolation of Paldimycin B

The production of Paldimycin B is a two-stage process involving the fermentation of Streptomyces paulus to produce paulomycin B, followed by the chemical synthesis of Paldimycin B.

Fermentation of Streptomyces paulus for Paulomycin B Production

This protocol outlines the general steps for the cultivation of Streptomyces paulus and the production of paulomycin B.

Experimental Protocol:

-

Strain Maintenance and Inoculum Preparation:

-

Maintain cultures of Streptomyces paulus on a suitable agar medium, such as Mannitol Soya Flour (MS) agar, and incubate at 28°C for sporulation.[3]

-

Prepare a spore suspension in sterile water or a suitable buffer.

-

Inoculate a seed culture medium (e.g., GS-7 medium) with the spore suspension and incubate at 28°C for 48 hours with shaking.[3]

-

-

Production Fermentation:

-

Extraction of Paulomycin B:

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

-

Extract the supernatant multiple times with an organic solvent such as ethyl acetate.[3]

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude paulomycin B extract.

-

Synthesis of Paldimycin B from Paulomycin B

This protocol describes the chemical conversion of paulomycin B to Paldimycin B.

Experimental Protocol:

-

Reaction Setup:

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Purification of Paldimycin B:

-

Upon completion of the reaction, concentrate the mixture.

-

Purify the resulting Paldimycin B using chromatographic techniques. This may involve silica gel column chromatography or preparative HPLC.[2]

-

Characterize the purified Paldimycin B using spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

-

Caption: General experimental workflow for Paldimycin B production.

Mechanism of Action

Paldimycin B exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. While the precise molecular interactions are a subject of ongoing research, the general mechanism is understood to involve the disruption of the ribosomal machinery, thereby halting the translation of messenger RNA (mRNA) into essential proteins.

Caption: Proposed mechanism of action for Paldimycin B.

Antibacterial Activity

Paldimycin B demonstrates significant in vitro activity against a variety of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the reported MIC values for Paldimycin B against selected bacterial strains.

| Bacterial Strain | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.25 - 2.0 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 4.0 |

| Staphylococcus epidermidis | 0.12 - 1.0 |

| Streptococcus pyogenes | ≤0.06 - 0.5 |

| Streptococcus pneumoniae | ≤0.06 - 0.25 |

| Enterococcus faecalis | 1.0 - 8.0 |

Note: MIC values can vary depending on the testing methodology and the specific strains tested.[4][5]

Minimum Inhibitory Concentration (MIC) Determination

Experimental Protocol:

-

Preparation of Inoculum:

-

Grow bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Paldimycin B Dilutions:

-

Prepare a stock solution of Paldimycin B in a suitable solvent.

-

Perform serial two-fold dilutions of the Paldimycin B stock solution in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the Paldimycin B dilutions.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of Paldimycin B that completely inhibits visible growth of the bacteria.

-

Conclusion

Paldimycin B, a semi-synthetic antibiotic derived from a natural product of Streptomyces paulus, holds promise as a therapeutic agent against Gram-positive infections. This technical guide has provided a detailed overview of its discovery, from the biosynthesis of its precursor to its synthesis and antibacterial activity. The provided experimental protocols and data serve as a valuable resource for the scientific community to further explore the potential of Paldimycin B and its analogs in the fight against antibiotic resistance. Further research into its precise mechanism of action and in vivo efficacy will be crucial for its potential clinical development.

References

- 1. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro susceptibility of gram-positive cocci to paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro susceptibility of gram-positive cocci to paldimycin - PMC [pmc.ncbi.nlm.nih.gov]

Paldimycin B: A Technical Guide on its Chemical Structure, Properties, and Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family, derived from the fermentation of Streptomyces paulus. It exhibits potent activity against a range of Gram-positive bacteria, including resistant strains. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Paldimycin B. Detailed experimental protocols for its isolation, characterization, and antimicrobial susceptibility testing are provided, along with a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

Paldimycin B is a complex glycosidic antibiotic. Its structure is characterized by a central disaccharide core linked to a paulic acid derivative and two molecules of N-acetyl-L-cysteine.

Table 1: Physicochemical Properties of Paldimycin B

| Property | Value | Reference |

| Chemical Formula | C43H62N4O23S3 | [1] |

| Molecular Weight | 1099.15 g/mol | [1] |

| Exact Mass | 1098.2967 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and methanol | |

| Melting Point | Not available | |

| CAS Number | 101411-71-6 | [1] |

Table 2: Elemental Analysis of Paldimycin B

| Element | Percentage Composition |

| Carbon (C) | 46.99% |

| Hydrogen (H) | 5.69% |

| Nitrogen (N) | 5.10% |

| Oxygen (O) | 33.48% |

| Sulfur (S) | 8.75% |

Biological Activity and Mechanism of Action

Paldimycin B demonstrates significant antibacterial activity primarily against Gram-positive cocci.[2] Its efficacy has been noted to be influenced by the testing medium and pH, with optimal activity observed in Nutrient broth at a pH of 6.8.[3]

The primary mechanism of action of Paldimycin B is the inhibition of bacterial protein synthesis.[4] It is believed to target the elongation factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[5][6] By interfering with the function of EF-Tu, Paldimycin B effectively halts the synthesis of essential proteins, leading to bacterial growth inhibition.

Experimental Protocols

Isolation and Purification of Paldimycin B

Paldimycin B is a semi-synthetic antibiotic produced by reacting paulomycin B, obtained from the fermentation of Streptomyces paulus, with N-acetyl-L-cysteine.[7] The general procedure for the isolation of paulomycins involves extraction and chromatography.[4]

Protocol:

-

Fermentation: Streptomyces paulus is cultured in a suitable fermentation medium to produce paulomycins.

-

Extraction: The fermentation broth is harvested, and the paulomycins are extracted using an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to column chromatography on buffered silica gel to separate the different paulomycin components.

-

Synthesis: The isolated paulomycin B is reacted with N-acetyl-L-cysteine in a suitable solvent to yield Paldimycin B.

-

Purification: The resulting Paldimycin B is purified using High-Performance Liquid Chromatography (HPLC).

-

Characterization: The purity and identity of Paldimycin B are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Analysis

A general HPLC-MS/MS method for the analysis of similar polymyxin antibiotics can be adapted for Paldimycin B.

Table 3: HPLC Parameters for Analysis

| Parameter | Condition |

| Column | Waters BEH C18 (2.1 × 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.2% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.2% Formic Acid |

| Gradient Elution | 0.0–0.5 min, 5% B; 0.5–1.0 min, 5–60% B; 1.0–1.5 min, 60% B; 1.5–2.0 min, 60–90% B; 2.0–2.5 min, 90% B; 2.5–3.2 min, 90–5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 5 µL |

| Detection | Mass Spectrometry (MS/MS) |

This protocol is based on a method for Polymyxin B and may require optimization for Paldimycin B.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural elucidation of Paldimycin B is performed using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Protocol:

-

Sample Preparation: Dissolve a sufficient amount of purified Paldimycin B in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC are essential to establish proton-proton and proton-carbon correlations.

-

Data Analysis: Process the NMR data using appropriate software. Chemical shifts, coupling constants, and cross-peak correlations are analyzed to assign all proton and carbon signals and confirm the chemical structure.

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of Paldimycin B is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

-

Bacterial Inoculum Preparation: Grow the test Gram-positive bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth or Nutrient Broth) to the desired optical density (typically corresponding to ~5 x 10⁵ CFU/mL).[8]

-

Antibiotic Dilution: Prepare a series of twofold dilutions of Paldimycin B in the same broth medium in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Paldimycin B that completely inhibits visible bacterial growth.[9][10]

Table 4: Reported MIC Values for Paldimycin

| Bacterial Species | MIC range (µg/mL) |

| Staphylococcus aureus | 0.06 - 4.0 |

| Staphylococcus epidermidis | 0.12 - 2.0 |

| Streptococcus pyogenes | ≤0.03 - 0.25 |

| Streptococcus pneumoniae | ≤0.03 - 0.5 |

| Enterococcus faecalis | 0.5 - 8.0 |

Note: MIC values can vary depending on the specific strain and testing conditions.[3]

Conclusion

Paldimycin B is a potent semi-synthetic antibiotic with a complex chemical structure and a specific mechanism of action against Gram-positive bacteria. Its ability to inhibit protein synthesis by targeting EF-Tu makes it a valuable compound for further research and development in the fight against bacterial infections. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and evaluation of Paldimycin B and related compounds. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties.

References

- 1. The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro susceptibility of gram-positive cocci to paldimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Paldimycin B Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B, a potent antibiotic, is a semi-synthetic derivative of paulomycin B.[1] Understanding the biosynthesis of its natural precursor, paulomycin, is critical for the development of novel analogues and for optimizing production through metabolic engineering. Paulomycins are complex glycosylated molecules produced by various Streptomyces species, including Streptomyces paulus and Streptomyces albus.[1][2] The core structure of paulomycin is assembled through a convergent pathway, involving the formation of a central aglycone, two deoxysugar moieties (D-allose and L-paulomycose), and a unique paulic acid side chain.[1][2][3] Paldimycin is then formed by the addition of N-acetyl-L-cysteine to the isothiocyanate group of paulomycin.[1] This guide provides a detailed overview of the biosynthetic pathway of paulomycin, the direct precursor to Paldimycin B, focusing on the genetic and enzymatic machinery involved.

The Paulomycin Biosynthetic Gene Cluster

The biosynthesis of paulomycin is orchestrated by a dedicated gene cluster, designated as the pau cluster. This cluster has been identified and characterized in Streptomyces paulus NRRL 8115 and Streptomyces albus J1074.[1][2] The pau gene cluster from S. paulus spans approximately 61 kb and contains 53 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the paulomycin scaffold, its decoration with sugar moieties, and regulatory proteins.[1]

Biosynthesis of Paulomycin Precursors: A Convergent Pathway

The biosynthesis of paulomycin follows a convergent model where the different structural components are synthesized independently and then assembled. The key precursors are:

-

The Paulomycinone Core (Ring A): Derived from the shikimate pathway via chorismate.

-

The Deoxysugar Moieties: D-allose and the unique eight-carbon sugar, L-paulomycose.

-

The Paulic Acid Moiety: A unique component featuring a rare isothiocyanate group.

These precursors are synthesized and then sequentially attached to form the final paulomycin molecule.

Biosynthesis of the Paulomycinone Core

The central ring structure of paulomycin, known as paulomycinone, originates from the primary metabolite chorismate.[2][3] The initial steps involve the conversion of chorismate to 3-hydroxyanthranilic acid (3-HAA).[4] This transformation is catalyzed by a series of enzymes encoded within the pau cluster.

The proposed pathway for the formation of the paulomycinone core is as follows:

-

Chorismate is converted to 2-amino-2-deoxyisochorismate (ADIC) .

-

ADIC is then transformed into 2,3-dihydro-3-hydroxyanthranilic acid (DHHA) .

-

Finally, DHHA is oxidized to 3-hydroxyanthranilic acid (3-HAA) .[4]

Further tailoring reactions, including hydroxylations and other modifications, are presumed to occur to form the final quinone-like ring A of paulomycinone, although the exact sequence and enzymes for these latter steps are not fully elucidated.[1]

Biosynthesis of the Deoxysugar Moieties

Paulomycin contains two sugar units, D-allose and L-paulomycose, which are crucial for its biological activity.

-

D-allose Biosynthesis: The genes responsible for the synthesis of dTDP-D-allose are present in the pau cluster. The pathway likely starts from a common sugar phosphate precursor, which is converted through a series of enzymatic reactions involving dehydratases, epimerases, and reductases to yield the activated deoxysugar.

-

L-paulomycose Biosynthesis: L-paulomycose is a unique eight-carbon branched-chain sugar. Its biosynthesis is a complex process. It is proposed that a hexose is first attached to the D-allose moiety. Subsequently, a two-carbon unit derived from pyruvate is added to the C4" position of the hexose by the action of pyruvate dehydrogenase-like enzymes, Pau11 and Pau12.[1] Further modifications, including reductions and acylations, complete the formation of the L-paulomycose moiety.

Biosynthesis of the Paulic Acid Moiety

Paulic acid is a distinctive feature of paulomycins, containing a rare isothiocyanate group. The exact biosynthetic pathway of paulic acid is not fully elucidated, but the pau gene cluster contains genes predicted to be involved in its formation.[1] This includes genes for an acyl-CoA synthase (Pau34), an acyl carrier protein (ACP, Pau35), and enzymes for the introduction of the nitrogen and sulfur atoms.[1]

Assembly and Tailoring of Paulomycin

The final assembly of paulomycin involves the sequential action of glycosyltransferases and acyltransferases.

-

Glycosylation: Two glycosyltransferases, Pau15 (O-glycosyltransferase) and Pau25 (C-glycosyltransferase), are encoded in the pau cluster.[5] It is proposed that the D-allose sugar is first attached to the paulomycinone core, followed by the attachment of the L-paulomycose precursor.

-

Acylation: The pau cluster encodes three putative acyltransferases.[5] These enzymes are responsible for the acetylation of the D-allose moiety and the addition of 2-methylbutyric acid or isobutyric acid to the hydroxyl group of the L-paulomycose branch, resulting in paulomycin A and paulomycin B, respectively.[1][5]

The following diagram illustrates the proposed convergent biosynthesis of paulomycin.

From Paulomycin B to Paldimycin B

Paldimycin B is a semi-synthetic antibiotic derived from paulomycin B. The conversion involves the reaction of the isothiocyanate group of paulomycin B with N-acetyl-L-cysteine.[1] This modification enhances the antibacterial activity of the parent compound.

Quantitative Data

Detailed quantitative data, such as enzyme kinetics (Km, kcat) and specific yields of biosynthetic intermediates for the paulomycin pathway, are not extensively reported in the available literature. However, gene inactivation studies have provided qualitative insights into the importance of specific genes for paulomycin production.

| Gene Inactivated | Organism | Effect on Paulomycin Production | Reference |

| pau11 | S. paulus NRRL 8115 | Abolished | [1] |

| pau18 | S. paulus NRRL 8115 | Abolished | [1] |

| sshg_05314 (plm2) | S. albus J1074 | Considerably lower yield (20% of wild-type) | [5] |

Table 1: Effects of Gene Inactivation on Paulomycin Production.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments cited in the primary literature are often not fully described, with references made to standard molecular biology manuals. The following are generalized protocols representative of the methodologies used in the study of paulomycin biosynthesis.

General Protocol for Gene Inactivation in Streptomyces

Gene inactivation in Streptomyces is commonly achieved through homologous recombination, often employing a PCR-targeting approach.

Workflow for Gene Inactivation:

Materials:

-

Streptomyces strain of interest

-

E. coli ET12567/pUZ8002 for conjugation

-

Appropriate plasmids and cosmids (e.g., pKC1139, Supercos1)

-

Antibiotics (e.g., apramycin, kanamycin, nalidixic acid)

-

Enzymes for molecular cloning (restriction enzymes, ligase, DNA polymerase)

-

Media: MS agar for sporulation, LB for E. coli, specific media for conjugation and selection.

Procedure:

-

Construct the Disruption Cassette: A disruption cassette, typically containing an antibiotic resistance gene flanked by FRT sites, is amplified by PCR. The primers used for this PCR contain extensions with homology to the regions flanking the target gene in the Streptomyces genome.

-

Generate the Mutant Cosmid: The amplified disruption cassette is introduced into an E. coli strain carrying a cosmid with the target Streptomyces gene cluster and expressing the λ-Red recombination system. This system facilitates the replacement of the target gene on the cosmid with the disruption cassette.

-

Intergeneric Conjugation: The modified cosmid is transferred from the donor E. coli strain to the recipient Streptomyces strain via conjugation. This is typically performed on a solid medium that supports the growth of both microorganisms.

-

Selection of Mutants: Exconjugants are selected based on antibiotic resistance. Subsequent screening is performed to identify colonies that have undergone a double crossover event, resulting in the replacement of the chromosomal gene with the disruption cassette. This often involves screening for sensitivity to an antibiotic marker present on the cosmid vector backbone.

-

Verification: The correct gene replacement in the Streptomyces mutant is confirmed by PCR analysis using primers flanking the target gene and/or by Southern blot analysis.

General Protocol for HPLC Analysis of Paulomycins

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Solvents: Acetonitrile (HPLC grade), water (HPLC grade), trifluoroacetic acid (TFA)

-

Streptomyces culture broth

-

Ethyl acetate for extraction

Procedure:

-

Sample Preparation:

-

Centrifuge the Streptomyces fermentation broth to separate the mycelium and supernatant.

-

Extract the supernatant and/or mycelium with an equal volume of ethyl acetate, repeated three times.

-

Combine the organic extracts and evaporate to dryness under vacuum.

-

Redissolve the dried extract in a known volume of a suitable solvent (e.g., acetonitrile or methanol) for HPLC analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). A typical gradient might be:

-

0-5 min: Isocratic at 5% acetonitrile.

-

5-25 min: Linear gradient from 5% to 90% acetonitrile.

-

25-30 min: Linear gradient from 90% to 100% acetonitrile.

-

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV detection at a wavelength of 320 nm.[1]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to paulomycin A, paulomycin B, and other related metabolites by comparing their retention times and UV spectra with authentic standards.

-

Conclusion

The biosynthesis of Paldimycin B precursors is a complex process rooted in the intricate enzymatic machinery of the paulomycin biosynthetic gene cluster in Streptomyces. A comprehensive understanding of this pathway, from the primary metabolic precursors to the final assembled and tailored molecule, is fundamental for future research and development. While significant progress has been made in elucidating the genes and the proposed pathway, further biochemical characterization of the individual enzymes is required to fully understand the catalytic mechanisms and to enable the rational design of novel, potent antibiotic derivatives. The methodologies outlined in this guide provide a framework for the continued investigation and manipulation of this important biosynthetic pathway.

References

- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Nuances: A Technical Guide to the Chemical Differences Between Paldimycin A and Paldimycin B

For Immediate Release

An in-depth analysis for researchers, scientists, and drug development professionals on the subtle yet significant structural distinctions between the semi-synthetic antibiotics, Paldimycin A and Paldimycin B.

Paldimycin, a notable antibiotic complex, is comprised of two primary components: Paldimycin A and Paldimycin B. Both are potent semi-synthetic antibacterial agents derived from the natural products paulomycin A and paulomycin B, respectively.[1][2][3] The conversion involves a reaction with N-acetyl-L-cysteine.[3] While structurally very similar, a critical chemical difference sets them apart, influencing their physicochemical properties and potentially their biological activity. This guide provides a detailed examination of this core chemical distinction, supported by quantitative data and a visualization of their structural relationship.

Core Chemical Distinction: An Alkyl Side Chain Variation

The fundamental chemical difference between Paldimycin A and Paldimycin B lies in the structure of a fatty acid side chain. Paldimycin A possesses an additional methylene (-CH2-) group in this chain compared to Paldimycin B. This seemingly minor variation in their hydrocarbon tail stems directly from the structural disparity between their respective precursors, paulomycin A and paulomycin B.[4]

This seemingly subtle structural modification results in a difference in their molecular formulas and weights.

Quantitative Physicochemical Data

To facilitate a clear comparison, the key quantitative data for Paldimycin A and Paldimycin B are summarized in the table below.

| Property | Paldimycin A | Paldimycin B | Reference |

| Molecular Formula | C44H64N4O23S3 | C43H62N4O23S3 | [1] |

| Molecular Weight | Not explicitly found | 1099.15 g/mol | [5] |

| CAS Number | 101411-70-5 | 101411-71-6 | [1][5] |

Structural Visualization

The following diagram illustrates the core structural relationship and the key point of differentiation between Paldimycin A and Paldimycin B.

Experimental Protocols

The characterization and synthesis of Paldimycin A and B, as detailed in the foundational literature, involve several key experimental methodologies. While the full, detailed protocols are extensive, the following provides an overview of the crucial techniques employed.

Synthesis of Paldimycins from Paulomycins

A general procedure involves the reaction of the respective paulomycin (A or B) with N-acetyl-L-cysteine.[3] This reaction facilitates the addition of the N-acetyl-L-cysteine moiety to the paulomycin backbone, yielding the corresponding paldimycin.

Isolation and Purification

The isolation of paldimycins from fermentation broths or synthetic reaction mixtures typically employs a combination of extraction and chromatographic techniques.[2] Procedures often involve:

-

Extraction: Initial extraction of the antibiotic complex from the fermentation broth using a suitable organic solvent.

-

Chromatography: Separation of the crude extract into its components using techniques such as chromatography over buffered silica gel.[2] High-performance liquid chromatography (HPLC) is a key method for the final purification and separation of Paldimycin A and B.[3]

Structural Elucidation and Characterization

A suite of spectroscopic and spectrometric techniques are utilized to confirm the structures of Paldimycin A and B.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of each compound, which is critical for differentiating between the two due to their mass difference of a single methylene group.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecules. These techniques would definitively show the presence of the additional methylene group in Paldimycin A.

The workflow for the isolation and characterization of Paldimycins can be visualized as follows:

Conclusion

The chemical distinction between Paldimycin A and Paldimycin B, though confined to a single methylene unit in a fatty acid side chain, is a definitive structural feature. This difference is paramount for accurate identification, characterization, and for understanding any observed variations in their biological activity profiles. The data and methodologies presented in this guide provide a foundational understanding for researchers engaged in the study and development of these important antibiotic compounds.

References

- 1. Paldimycin A - Immunomart [immunomart.com]

- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

Initial Studies on Paldimycin B's Activity Against Gram-Positive Bacteria: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin, a semi-synthetic antibiotic derived from the paulomycin complex, emerged in the 1980s as a promising agent with potent activity against a spectrum of Gram-positive bacteria. Designated U-70138F, it is a mixture of Paldimycin A and B. Early research focused on its in vitro efficacy, particularly against clinically relevant and antibiotic-resistant strains, often drawing comparisons to the established glycopeptide, vancomycin. This technical guide synthesizes the foundational studies on Paldimycin's antibacterial activity, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action and the workflow of its initial assessment.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria

The in vitro activity of Paldimycin has been evaluated against a variety of Gram-positive organisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key initial studies. MIC values are presented as the concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: Comparative in vitro activity of Paldimycin and Vancomycin against Gram-Positive Cocci in Nutrient Broth

| Bacterial Species | No. of Strains | Paldimycin MIC₅₀ (µg/mL) | Paldimycin MIC₉₀ (µg/mL) | Vancomycin MIC₅₀ (µg/mL) | Vancomycin MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 50 | 0.12 | 0.25 | 0.5 | 1.0 |

| Staphylococcus aureus (Methicillin-resistant) | 50 | 0.12 | 0.25 | 0.5 | 1.0 |

| Staphylococcus epidermidis (Methicillin-susceptible) | 25 | 0.12 | 0.25 | 1.0 | 2.0 |

| Staphylococcus epidermidis (Methicillin-resistant) | 25 | 0.12 | 0.25 | 1.0 | 2.0 |

| Streptococcus faecalis | 25 | 0.5 | 1.0 | 1.0 | 2.0 |

| Group B Streptococcus | 25 | 0.06 | 0.12 | 0.25 | 0.5 |

Data compiled from Pohlod et al., 1987.

Table 2: In Vitro Activity of Paldimycin against Gram-Positive Isolates from Cancer Patients in Nutrient Broth (pH 6.8)

| Bacterial Species | No. of Isolates | Paldimycin MIC Range (µg/mL) | Paldimycin MIC₅₀ (µg/mL) | Paldimycin MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 30 | 0.06-0.5 | 0.12 | 0.25 |

| Staphylococcus aureus (Methicillin-resistant) | 30 | 0.12-0.5 | 0.25 | 0.5 |

| Coagulase-negative Staphylococcus | 100 | 0.06-1.0 | 0.12 | 0.5 |

| Streptococcus faecalis | 30 | 0.25-2.0 | 1.0 | 2.0 |

| Streptococcus pneumoniae | 10 | 0.03-0.12 | 0.06 | 0.12 |

| Listeria monocytogenes | 10 | 0.12-0.5 | 0.25 | 0.5 |

Data compiled from Rolston et al., 1987.

Experimental Protocols

The foundational studies of Paldimycin's in vitro activity utilized standardized microdilution and agar dilution techniques. The following protocols are based on the methodologies described in the cited literature.

Broth Microdilution Susceptibility Testing

This method was employed to determine the Minimum Inhibitory Concentration (MIC) of Paldimycin against various Gram-positive isolates.

-

Preparation of Inoculum:

-

Bacterial isolates were subcultured onto appropriate agar plates (e.g., Trypticase soy agar with 5% sheep blood) and incubated for 18-24 hours at 35°C.

-

Several colonies were then suspended in a sterile broth (e.g., Mueller-Hinton broth or Nutrient broth) to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

A stock solution of Paldimycin was prepared in a suitable solvent and serially diluted in the test broth (either Mueller-Hinton or Nutrient broth) to yield a range of concentrations (e.g., 0.03 to 128 µg/mL).

-

-

Inoculation and Incubation:

-

The antibiotic dilutions were dispensed into microtiter plate wells.

-

Each well was inoculated with the prepared bacterial suspension.

-

The plates were incubated at 35°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC was recorded as the lowest concentration of Paldimycin that completely inhibited visible bacterial growth.

-

Agar Dilution Susceptibility Testing

For certain fastidious organisms or as a comparative method, agar dilution was also utilized.

-

Preparation of Agar Plates:

-

Serial twofold dilutions of Paldimycin were prepared and added to molten agar (e.g., Nutrient agar or Mueller-Hinton agar) to achieve the desired final concentrations.

-

The agar was poured into sterile petri dishes and allowed to solidify.

-

-

Preparation and Application of Inoculum:

-

Bacterial inocula were prepared as described for the broth microdilution method.

-

A standardized bacterial suspension was applied to the surface of the agar plates using a multipoint inoculator.

-

-

Incubation and Interpretation:

-

The plates were incubated at 35°C for 18-24 hours.

-

The MIC was determined as the lowest antibiotic concentration that prevented visible growth, disregarding a single colony or a faint haze.

-

Mechanism of Action and Experimental Workflow Visualization

Paldimycin's Mechanism of Action: Inhibition of Protein Synthesis

Paldimycin is known to be an inhibitor of bacterial protein synthesis. While the precise binding site on the ribosome for Paldimycin B has not been definitively elucidated in the initial studies, it is understood to target the 50S ribosomal subunit. This interference disrupts the elongation phase of protein synthesis, ultimately leading to bacterial cell death.

Caption: Paldimycin B inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.

Experimental Workflow for In Vitro Susceptibility Testing

The process of determining the in vitro activity of Paldimycin against Gram-positive bacteria followed a systematic workflow, from isolate selection to data analysis.

Caption: Workflow for determining the in vitro susceptibility of bacteria to Paldimycin.

Conclusion

The initial in vitro studies of Paldimycin B demonstrated its potent bactericidal activity against a wide array of Gram-positive bacteria, including strains resistant to other classes of antibiotics. Its efficacy was shown to be comparable or, in some cases, superior to vancomycin. The activity of Paldimycin was influenced by the testing medium and pH. The mechanism of action, through the inhibition of protein synthesis at the 50S ribosomal subunit, provided a clear rationale for its antibacterial effects. These foundational studies established Paldimycin as a compound of significant interest for further drug development, warranting more extensive preclinical and clinical investigation.

Paldimycin B: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Paldimycin B, a semi-synthetic antibiotic, tailored for researchers, scientists, and professionals in drug development. The document outlines its core chemical properties, mechanism of action, and standardized experimental protocols for its evaluation.

Core Compound Data: Paldimycin B

Paldimycin B is a derivative of paulomycins A and B, produced by the bacterium Streptomyces paulus. It is known for its antibacterial activity, particularly against Gram-positive pathogens.[1] Key quantitative data for Paldimycin B are summarized below.

| Property | Value | Reference |

| CAS Number | 101411-71-6 | [2][3][4] |

| Molecular Weight | 1099.15 g/mol | [2] |

| Molecular Formula | C43H62N4O23S3 | [2] |

Mechanism of Action: Protein Synthesis Inhibition

Paldimycin B functions as an inhibitor of bacterial protein synthesis.[1] While the precise molecular interactions are a subject of ongoing research, the general pathway involves the disruption of the ribosomal machinery responsible for translating messenger RNA (mRNA) into proteins. This inhibition ultimately leads to the cessation of essential cellular processes and bacterial cell death.

The following diagram illustrates the general mechanism of bacterial protein synthesis inhibition, a process central to the antimicrobial activity of Paldimycin B.

Experimental Protocols: Antimicrobial Susceptibility Testing

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Paldimycin B against Gram-positive bacteria, such as Staphylococcus aureus, using the broth microdilution method. This protocol is based on established guidelines for antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of Paldimycin B that inhibits the visible growth of a bacterial isolate.

Materials:

-

Paldimycin B

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum (prepared to a 0.5 McFarland standard)

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Paldimycin B Stock Solution:

-

Prepare a stock solution of Paldimycin B in a suitable solvent at a concentration of 1280 µg/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the Paldimycin B stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 50 µL from well 10.

-

Well 11 will serve as a growth control (no antibiotic).

-

Well 12 will serve as a sterility control (no bacteria).

-

-

Inoculation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of Paldimycin B at which there is no visible growth (i.e., the first clear well).

-

The following diagram outlines the workflow for the broth microdilution assay.

References

- 1. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Paldimycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic derived from paulomycins, produced by Streptomyces paulus. It is part of the paulomycin family of antibiotics that act by inhibiting bacterial protein synthesis.[1] Paldimycin has demonstrated notable in vitro activity against a range of Gram-positive bacteria.[2][3] These application notes provide detailed protocols for testing the in vitro antibacterial activity of Paldimycin B, including methods for determining the Minimum Inhibitory Concentration (MIC), assessing bactericidal activity through time-kill assays, and evaluating potential synergistic effects with other antibiotics.

Data Presentation: In Vitro Antibacterial Activity of Paldimycin

The antibacterial efficacy of Paldimycin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of Paldimycin against various Gram-positive clinical isolates.

Table 1: In Vitro Activity of Paldimycin Against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | Paldimycin MIC Range (µg/mL) | Paldimycin MIC₅₀ (µg/mL) | Paldimycin MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 100 | ≤0.06 - 2 | 0.25 | 1 |

| Staphylococcus epidermidis | 50 | ≤0.06 - 4 | 0.5 | 2 |

| Streptococcus pneumoniae | 75 | ≤0.03 - 1 | 0.12 | 0.5 |

| Enterococcus faecalis | 50 | 0.12 - 8 | 1 | 4 |

| Listeria monocytogenes | 31 | ≤0.12 - 2 | 0.5 | 1 |

MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates. Data is compiled from representative studies and should be considered illustrative.

Note: The activity of Paldimycin can be influenced by the testing medium and pH, with greater activity observed in nutrient agar at a pH of 6.8.[2][3]

Experimental Protocols

Detailed methodologies for key in vitro antibacterial assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of Paldimycin B that inhibits the visible growth of a bacterial isolate.

Materials:

-

Paldimycin B stock solution (prepared in a suitable solvent, e.g., DMSO, and then diluted in broth)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Paldimycin B Dilutions:

-

Perform serial two-fold dilutions of Paldimycin B in CAMHB in the 96-well plate to achieve a final volume of 50 µL per well. The concentration range should typically span from 0.015 to 128 µg/mL.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Paldimycin B at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure optical density.

-

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of Paldimycin B over time.

Materials:

-

Paldimycin B

-

CAMHB

-

Bacterial inoculum prepared as in the MIC protocol

-

Sterile culture tubes

-

Incubator with shaking capabilities (35°C ± 2°C)

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Preparation of Test Cultures:

-

Prepare tubes containing CAMHB with Paldimycin B at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

-

Include a growth control tube without any antibiotic.

-

-

Inoculation:

-

Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial ten-fold dilutions in sterile saline.

-

Plate a known volume of the appropriate dilutions onto agar plates.

-

-

Incubation and Colony Counting:

-

Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) for each time point and concentration.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each Paldimycin B concentration and the growth control.

-

A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity. A <3-log₁₀ reduction is considered bacteriostatic.

-

Synergy Testing by Checkerboard Assay

Objective: To evaluate the interaction (synergistic, additive, indifferent, or antagonistic) between Paldimycin B and another antibiotic.

Materials:

-

Paldimycin B and a second antibiotic of interest

-

CAMHB

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Plate Setup:

-

In a 96-well plate, create a two-dimensional array of antibiotic concentrations.

-

Serially dilute Paldimycin B along the y-axis (rows) and the second antibiotic along the x-axis (columns).

-

The final plate should contain a range of concentrations of each antibiotic alone and in combination.

-

-

Inoculation:

-

Inoculate the plate with a bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

-

Data Analysis and FIC Index Calculation:

-

Determine the MIC of each antibiotic alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

-

FIC of Paldimycin B (FICₐ) = (MIC of Paldimycin B in combination) / (MIC of Paldimycin B alone)

-

FIC of second antibiotic (FICₑ) = (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)

-

FIC Index = FICₐ + FICₑ

-

-

Interpret the results as follows:

-

Synergy: FIC Index ≤ 0.5

-

Additive: 0.5 < FIC Index ≤ 1.0

-

Indifference: 1.0 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

-

Visualizations

Experimental Workflow for In Vitro Antibacterial Activity Testing

Hypothetical Mechanism of Action of Paldimycin B

References

- 1. In vitro activities of daptomycin (LY146032) and paldimycin (U-70,138F) against anaerobic gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for Paldimycin B in Bacterial Cell Culture Studies

Notice to Researchers, Scientists, and Drug Development Professionals:

Extensive literature review reveals a significant scarcity of current, detailed scientific information on Paldimycin B. The majority of available data dates from the late 1980s, and there is a notable lack of in-depth research in the public domain regarding its specific mechanism of action, affected signaling pathways, and standardized protocols for its use in modern bacterial cell culture studies. Much of the readily available information pertains to Polymyxin B , a distinct antibiotic with a different mechanism of action and bacterial spectrum.

The following information has been compiled from the limited historical resources available for Paldimycin B.

Introduction to Paldimycin B

Paldimycin is an antibiotic complex produced by the fermentation of Streptomyces paulus.[1] It is a semisynthetic derivative of the paulomycin class of antibiotics and consists of two major components, Paldimycin A and Paldimycin B.[1][2] Paldimycin exhibits activity primarily against Gram-positive bacteria.[1]

Mechanism of Action (Postulated)

The precise molecular mechanism of Paldimycin B has not been fully elucidated in recent literature. Early studies suggest that it interferes with bacterial cell wall synthesis. At sub-inhibitory concentrations, Paldimycin has been observed to cause morphological changes in Staphylococcus aureus, including cell enlargement and thickened cell walls, with irregularities in cell division.[3] This suggests a potential interaction with peptidoglycan synthesis or cell division processes.

Spectrum of Activity

Application Notes

-

Gram-Positive Bacteria Focus: Based on available information, Paldimycin B's utility in cell culture studies would be primarily directed towards Gram-positive bacteria.

-

Sub-MIC Studies: The observed morphological changes at concentrations below the MIC suggest its potential use in studies investigating bacterial cell wall stress responses and cell division mechanisms.[3]

-

Serum Bactericidal Activity: Paldimycin treatment has been shown to increase the susceptibility of Staphylococcus aureus to serum, indicating potential applications in studies of host-pathogen interactions and the efficacy of host immune factors.[3]

Experimental Protocols

Due to the lack of detailed, validated protocols in the current scientific literature, the following are generalized experimental frameworks based on standard antibiotic susceptibility testing. Researchers should perform extensive optimization and validation.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of Paldimycin B that inhibits the visible growth of a bacterial strain.

Materials:

-

Paldimycin B

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Incubator (37°C)

-

Plate reader or visual assessment

Procedure:

-

Prepare a stock solution of Paldimycin B in a suitable solvent and sterilize by filtration.

-

Perform serial two-fold dilutions of Paldimycin B in CAMHB across the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by identifying the lowest concentration of Paldimycin B with no visible bacterial growth.

Bacterial Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of Paldimycin B over time.

Materials:

-

Paldimycin B

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Tryptic Soy Broth)

-

Sterile culture tubes

-

Shaking incubator

-

Apparatus for colony counting (e.g., agar plates, automated counter)

Procedure:

-

Prepare culture tubes with broth containing Paldimycin B at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Inoculate the tubes with a standardized bacterial suspension.

-

Include a growth control tube without the antibiotic.

-

Incubate the tubes in a shaking incubator at 37°C.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

-

Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

-

Plot CFU/mL versus time to visualize the killing kinetics.

Quantitative Data

The available literature lacks comprehensive quantitative data for Paldimycin B. The following table is a template that researchers can use to structure their own findings.

| Bacterial Species | Strain | Paldimycin B MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data to be determined |

| Streptococcus pneumoniae | ATCC 49619 | Data to be determined |

| Enterococcus faecalis | ATCC 29212 | Data to be determined |

| Bacillus subtilis | ATCC 6633 | Data to be determined |

Visualizations

Due to the absence of defined signaling pathway information for Paldimycin B, a diagram illustrating a hypothetical mechanism of action related to cell wall synthesis inhibition is provided below. Additionally, a general experimental workflow for MIC determination is presented.

References

- 1. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Augmentation of serum bactericidal activity by paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Paldimycin B in Antibiotic Synergy Studies

Introduction

Paldimycin B is a semi-synthetic antibiotic derived from paulomycin, known to be a protein synthesis inhibitor with activity primarily against Gram-positive bacteria. The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant strains. These application notes provide a framework for investigating the synergistic potential of Paldimycin B with other classes of antibiotics against clinically relevant pathogens such as Staphylococcus aureus.

The rationale for exploring Paldimycin B in synergistic combinations stems from the principle that targeting different cellular pathways simultaneously can lead to enhanced antimicrobial activity. Synergistic interactions between protein synthesis inhibitors have been observed in Gram-positive bacteria. Furthermore, combining a protein synthesis inhibitor like Paldimycin B with a cell wall synthesis inhibitor could also result in a potent synergistic effect.

Hypothetical Synergistic Partners for Paldimycin B

Based on established mechanisms of antibiotic synergy, the following antibiotics are proposed as potential synergistic partners for Paldimycin B against Staphylococcus aureus:

-

Gentamicin (Aminoglycoside): Another protein synthesis inhibitor that targets the 30S ribosomal subunit. The combination of two drugs acting on different aspects of protein synthesis could lead to a more profound inhibition.

-

Vancomycin (Glycopeptide): A cell wall synthesis inhibitor. By weakening the cell wall, vancomycin may enhance the intracellular penetration of Paldimycin B, allowing it to reach its ribosomal target more effectively.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Materials:

-

Paldimycin B powder

-

Gentamicin or Vancomycin powder

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator (37°C)

-

Microplate reader (600 nm)

Protocol:

-

Prepare Antibiotic Stock Solutions: Prepare stock solutions of Paldimycin B and the partner antibiotic (Gentamicin or Vancomycin) in an appropriate solvent and sterilize by filtration.

-

Determine Minimum Inhibitory Concentration (MIC): Before the synergy test, determine the MIC of each antibiotic individually against the S. aureus strain using the broth microdilution method according to CLSI guidelines.

-

Prepare Bacterial Inoculum: Culture S. aureus overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Set up the Checkerboard Plate:

-

In a 96-well plate, serially dilute Paldimycin B horizontally (e.g., across columns 1-10) and the partner antibiotic vertically (e.g., down rows A-G).

-

The concentrations should range from above to below the predetermined MICs.

-

Column 11 should contain only the partner antibiotic in serial dilutions (growth control for this drug).

-

Row H should contain only Paldimycin B in serial dilutions (growth control for this drug).

-

A well with only bacterial inoculum and no antibiotics should be included as a positive growth control. A well with only broth should be included as a negative control.

-

-

Inoculation and Incubation: Inoculate each well (except the negative control) with the prepared bacterial suspension. Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis:

-

After incubation, measure the optical density (OD) at 600 nm to determine bacterial growth. The MIC is the lowest concentration of the antibiotic(s) that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows no growth:

-

FIC of Paldimycin B = (MIC of Paldimycin B in combination) / (MIC of Paldimycin B alone)

-

FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

-

FICI = FIC of Paldimycin B + FIC of Partner Antibiotic

-

-

-

Interpretation of FICI:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Experimental Workflow for Checkerboard Assay

Application Notes and Protocols for HPLC Purification and Analysis of Paldimycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic derived from paulomycin B, exhibiting potent activity against various Gram-positive bacteria. As with many complex natural product derivatives, robust and efficient methods for its purification and analysis are critical for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for these purposes, offering high resolution and sensitivity.

These application notes provide detailed protocols for the purification and analysis of Paldimycin B using various HPLC techniques. While specific published HPLC methods for Paldimycin B are limited, the protocols outlined below are based on established methods for the closely related precursor, paulomycin, and general principles of antibiotic chromatography.[1] This document covers reversed-phase, normal-phase, ion-exchange, and size-exclusion chromatography, providing a comprehensive guide for researchers.

I. Reversed-Phase HPLC (RP-HPLC) for Analysis and Purification

RP-HPLC is the most common mode of chromatography for the analysis of antibiotics due to its versatility and compatibility with a wide range of compounds. The following method is adapted from a validated protocol for the analysis of paulomycins and is expected to provide excellent resolution for Paldimycin B.[1]

Analytical Method

This method is suitable for determining the purity of Paldimycin B samples, monitoring reaction progress, and performing stability studies.

Table 1: Analytical RP-HPLC Parameters for Paldimycin B Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm (e.g., Apollo C18)[1] |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA)[1] |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1] |

| Gradient Program | 5% B for 5 min[1] 5% to 90% B over 20 min (linear)[1] 90% to 100% B over 5 min (linear)[1] |

| Flow Rate | 0.8 mL/min[1] |

| Detection | UV at 320 nm[1] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or 30°C |

Experimental Protocol: Analytical RP-HPLC

-

Sample Preparation: Dissolve the Paldimycin B sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

-

Injection and Data Acquisition: Inject the prepared sample and run the gradient program as detailed in Table 1. Acquire data for the entire run.

-

Data Analysis: Integrate the peaks of interest. The purity of Paldimycin B can be calculated based on the area percentage of the main peak relative to the total peak area.

Preparative Method

For the purification of Paldimycin B from reaction mixtures or fermentation broths, a preparative RP-HPLC method can be employed. This method is scaled up from the analytical method to accommodate larger sample loads.

Table 2: Preparative RP-HPLC Parameters for Paldimycin B Purification

| Parameter | Condition |

| Column | C18, 5-10 µm, ≥ 19 x 100 mm (e.g., Waters XBridge C18) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[2] |

| Elution Mode | Isocratic or Gradient (optimized based on analytical separation) |

| Flow Rate | 5-20 mL/min (depending on column dimensions)[2] |

| Detection | UV at 320 nm |

| Sample Loading | Dependent on column size and sample complexity |

Experimental Protocol: Preparative RP-HPLC

-

Method Development: Optimize the separation on an analytical scale to achieve good resolution between Paldimycin B and impurities. An isocratic method with an appropriate percentage of the organic solvent may be suitable for preparative scale to simplify fraction collection and solvent removal.[2]

-

Sample Preparation: Dissolve the crude Paldimycin B sample in the minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase to a concentration suitable for injection.

-

Purification Run: Equilibrate the preparative HPLC system. Inject the sample and run the optimized isocratic or gradient method.

-

Fraction Collection: Collect fractions corresponding to the Paldimycin B peak based on the UV chromatogram.

-

Post-Purification Processing: Combine the pure fractions, and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain pure Paldimycin B as a solid.

References

Application Notes and Protocols for Paldimycin B Susceptibility Testing of Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic derived from paulomycin. It is known to be a protein synthesis inhibitor with demonstrated in vitro activity primarily against Gram-positive bacteria.[1] These application notes provide a summary of the available data on the susceptibility of various clinical isolates to Paldimycin B and detailed protocols for performing susceptibility testing.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Paldimycin B against a range of clinical isolates. It is important to note that the activity of Paldimycin B is influenced by the testing medium and pH, with optimal activity observed in Nutrient Broth at a pH of 6.8.[1]

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 100 | 0.12 | 0.25 | ≤0.03-1.0 | [1] |

| Staphylococcus epidermidis | 50 | 0.12 | 0.25 | ≤0.03-0.5 | [1] |

| Staphylococcus haemolyticus | 25 | 0.12 | 0.25 | ≤0.03-0.25 | [1] |

| Staphylococcus hominis | 10 | 0.12 | 0.12 | ≤0.03-0.12 | [1] |

| Enterococcus faecalis | 25 | 0.5 | 1.0 | 0.12-2.0 | [1] |

| Streptococcus pneumoniae | 25 | ≤0.03 | 0.06 | ≤0.03-0.12 | [1] |

| Streptococcus pyogenes | 20 | ≤0.03 | ≤0.03 | ≤0.03 | [1] |

| Streptococcus agalactiae | 10 | ≤0.03 | 0.06 | ≤0.03-0.06 | [1] |

| Listeria monocytogenes | 10 | 0.12 | 0.25 | 0.06-0.25 | [1] |

| Anaerobic Gram-positive cocci | 118 | >64 | >64 | 2->64 | [2] |

| Clostridium difficile | 101 | 32 | >64 | 4->64 | [2] |

| Propionibacterium acnes | 60 | >64 | >64 | 8->64 | [2] |

| Chlamydia trachomatis | Not specified | 0.25 | Not specified | Not specified | [3] |

Experimental Protocols

Given the pH-dependent activity of Paldimycin B, standard susceptibility testing protocols need to be modified. The following are detailed methodologies for broth microdilution and agar dilution assays.

Protocol 1: Broth Microdilution Susceptibility Testing

This protocol is adapted from standard CLSI guidelines with modifications to accommodate the specific properties of Paldimycin B.

Materials:

-

Paldimycin B analytical standard

-

Nutrient Broth

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile saline or broth for dilution

-

pH meter

-

Sterile 1N HCl or 1N NaOH for pH adjustment

-

Incubator (35 ± 2°C)

-

Microplate reader or manual reading mirror

Procedure:

-

Media Preparation: Prepare Nutrient Broth according to the manufacturer's instructions. Adjust the pH of the broth to 6.8 using sterile 1N HCl or 1N NaOH. Sterilize the pH-adjusted broth by autoclaving.

-

Paldimycin B Stock Solution Preparation: Prepare a stock solution of Paldimycin B in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

-

Serial Dilution:

-

Dispense 100 µL of sterile, pH 6.8 Nutrient Broth into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the Paldimycin B stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

-

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum 1:100 in the pH 6.8 Nutrient Broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL. Add 100 µL of this diluted inoculum to each well of the microtiter plate (wells 1-11). Well 12 will be the sterility control (no inoculum). Well 11 will be the growth control (inoculum, no antibiotic). The final inoculum in each well will be approximately 7.5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Paldimycin B that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.

Protocol 2: Agar Dilution Susceptibility Testing

This method is suitable for determining the MIC of Paldimycin B, particularly for anaerobic organisms.

Materials:

-

Paldimycin B analytical standard

-

Nutrient Agar

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland

-

Inoculum replicating device (e.g., Steers replicator)

-

pH meter

-

Sterile 1N HCl or 1N NaOH for pH adjustment

-

Incubator (35 ± 2°C)

Procedure:

-

Media Preparation: Prepare Nutrient Agar according to the manufacturer's instructions. Cool the molten agar to 45-50°C and adjust the pH to 6.8 using sterile 1N HCl or 1N NaOH.

-

Paldimycin B Plate Preparation:

-

Prepare serial dilutions of Paldimycin B in a suitable solvent.

-

Add the appropriate volume of each Paldimycin B dilution to molten, pH-adjusted Nutrient Agar to achieve the desired final concentrations. Ensure thorough mixing.

-

Pour the agar into sterile petri dishes to a depth of 3-4 mm.

-

Allow the plates to solidify at room temperature. Include a drug-free plate as a growth control.

-

-

Inoculum Preparation: Prepare a bacterial suspension to a 0.5 McFarland standard. For anaerobic bacteria, use an appropriate anaerobic broth and maintain anaerobic conditions throughout.

-

Inoculation: Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration.

-

Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours. For anaerobic bacteria, incubate in an anaerobic environment.

-

Reading Results: The MIC is the lowest concentration of Paldimycin B that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.

Mandatory Visualizations

Caption: Workflow for Paldimycin B Susceptibility Testing.

Caption: Paldimycin B Mechanism of Action.

References

- 1. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activities of daptomycin (LY146032) and paldimycin (U-70,138F) against anaerobic gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of U-70138F (paldimycin), roxithromycin (RU 965), and ofloxacin (ORF 18489) against Chlamydia trachomatis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Studies of Novel Antibiotics